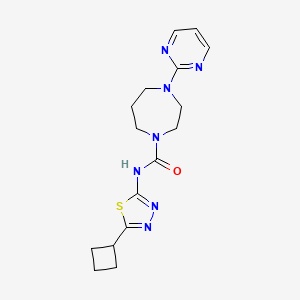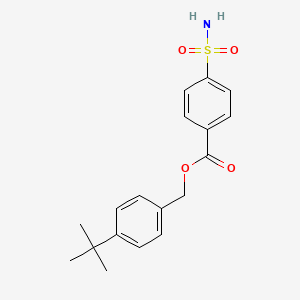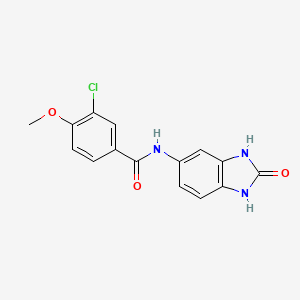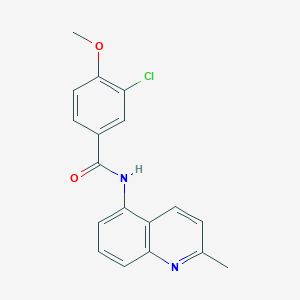![molecular formula C14H21ClN2O4 B4408301 4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride
説明
4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes.
作用機序
4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into the cell. This leads to a decrease in the availability of nucleosides for various cellular processes, including DNA synthesis and repair.
Biochemical and Physiological Effects
This compound has been shown to affect various cellular processes, including DNA synthesis and repair, cell growth and proliferation, and apoptosis. It has also been shown to affect the uptake of nucleosides in various tissues, including the brain, liver, and kidney.
実験室実験の利点と制限
One of the advantages of using 4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride in lab experiments is its potency as an inhibitor of nucleoside transporters. It can be used at low concentrations to achieve a significant inhibition of nucleoside uptake. However, one of the limitations of using this compound is its specificity. It can inhibit multiple nucleoside transporters, which can lead to off-target effects.
将来の方向性
There are several future directions for research on 4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride. One area of research is to study its effects on specific nucleoside transporters and their role in various physiological processes. Another area of research is to develop more specific inhibitors of nucleoside transporters that can be used in clinical settings. Additionally, research can be conducted to study the potential use of this compound in the treatment of various diseases, including cancer and viral infections.
Conclusion
In conclusion, this compound is a potent inhibitor of nucleoside transporters that has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes. It has been shown to affect various cellular processes and has advantages and limitations for lab experiments. Future research can be conducted to study its effects on specific nucleoside transporters and its potential use in the treatment of various diseases.
科学的研究の応用
4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes. It has been shown to inhibit nucleoside transporters, which are responsible for the uptake of nucleosides into cells. This inhibition leads to a decrease in nucleoside uptake and affects various cellular processes.
特性
IUPAC Name |
4-[4-(3-nitrophenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c17-16(18)13-4-3-5-14(12-13)20-9-2-1-6-15-7-10-19-11-8-15;/h3-5,12H,1-2,6-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKQQUIDKLSXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4408224.png)
![N-[2-fluoro-5-(4-morpholinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4408225.png)

![1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408242.png)
![3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4408277.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)



![ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)